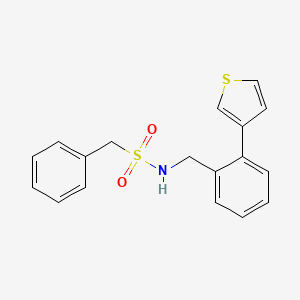

1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide

Description

Key Geometrical Features:

- Sulfonamide Nitrogen Geometry : The nitrogen atom adopts a trigonal pyramidal geometry due to its bonding to two organic groups (phenyl and benzyl) and the sulfonyl moiety. The bond angles around nitrogen approximate 107–109°, consistent with sp³ hybridization.

- Aromatic Systems :

- Conformational Flexibility : Rotation around the C–N bond of the benzyl group is restricted due to conjugation with the sulfonyl group, favoring a staggered conformation to minimize van der Waals repulsions.

Spectroscopic Correlates:

- Nuclear Magnetic Resonance (NMR) : The ^1^H NMR spectrum would feature distinct signals for the phenyl protons (δ 7.2–7.5 ppm), benzyl methylene protons (δ 4.5–5.0 ppm), and thiophene protons (δ 6.8–7.4 ppm). The sulfonamide NH proton is typically absent due to exchange broadening in DMSO-d~6~.

- Infrared (IR) Spectroscopy : Strong absorption bands for the sulfonyl group (S=O asymmetric stretch: ~1350 cm⁻¹; symmetric stretch: ~1150 cm⁻¹) and C–S bonds (thiophene: ~700 cm⁻¹).

Crystallographic Studies and X-ray Diffraction Patterns

While experimental X-ray diffraction data for this specific compound remains unpublished, crystallographic principles from related sulfonamide-thiophene hybrids provide insights into its likely solid-state structure.

Hypothesized Crystal Packing:

The sulfonyl oxygen atoms likely participate in hydrogen bonding with adjacent NH groups, while the thiophene and benzene rings may engage in offset π-π interactions to stabilize the lattice.

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal critical electronic properties:

Key Computational Insights:

Frontier Molecular Orbitals :

- HOMO : Localized on the thiophene ring and benzyl group, indicating nucleophilic reactivity.

- LUMO : Centered on the sulfonyl group and phenyl ring, suggesting electrophilic susceptibility.

- HOMO-LUMO Gap : Calculated at 4.2 eV, comparable to N-((1S,2S)-2-(4-Chlorophenyl)-2-hydroxy-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide.

Electrostatic Potential Map :

- Regions of high electron density (red) reside on the thiophene sulfur and sulfonyl oxygens.

- Low electron density (blue) characterizes the phenyl and benzyl methylene groups.

Natural Bond Orbital (NBO) Analysis :

- Hyperconjugative interactions between the sulfonyl group’s lone pairs and the σ* orbital of the C–N bond stabilize the molecule by ~12 kcal/mol.

Properties

IUPAC Name |

1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-23(21,14-15-6-2-1-3-7-15)19-12-16-8-4-5-9-18(16)17-10-11-22-13-17/h1-11,13,19H,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJTWZBZICGDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a thiophene derivative with a benzyl halide in the presence of a base to form the intermediate, followed by sulfonamide formation through the reaction with methanesulfonyl chloride under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anticancer properties, particularly against certain human cancer cell lines.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Phenyl-N-{[5-(Thiophen-3-yl)pyridin-3-yl]methyl}methanesulfonamide

- Structure : Replaces the benzyl group with a pyridin-3-ylmethyl chain (C17H16N2O2S2, MW: 344.45 g/mol) .

- Electronic Effects: The electron-withdrawing pyridine ring may reduce electron density at the sulfonamide group, altering reactivity or binding interactions. Solubility: Increased polarity likely improves aqueous solubility, which could enhance bioavailability.

N-(2-(2-(3-Acetylphenyl)-1H-Indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)

- Structure : Features an indole core substituted with a 3-acetylphenyl group and a tosyl (4-methylbenzenesulfonamide) moiety .

- Key Differences :

- Core Heterocycle : Indole’s planar structure and NH group enable distinct π-π stacking and hydrogen-bonding interactions compared to the target compound’s thiophene-benzyl system.

- Substituents : The acetyl group introduces a ketone functionality, which may participate in metabolic oxidation or serve as a hydrogen-bond acceptor.

- Biological Implications : Indole derivatives are prevalent in serotonin receptor modulators, suggesting divergent therapeutic applications.

N-(Phenylsulfonyl)-N-(2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)-2-(o-Tolyl)ethyl)benzenesulfonamide (2d)

- Structure : Bis-sulfonamide with a piperidinyloxy group and o-tolyl substituent (C27H33N3O4S2) .

- Key Differences :

- Dual Sulfonamide Groups : May enhance binding avidity but reduce metabolic stability due to increased susceptibility to enzymatic cleavage.

- Steric Effects : The bulky 2,2,6,6-tetramethylpiperidinyloxy group could hinder membrane permeability compared to the target compound’s simpler benzyl-thiophene substituent.

Bicyclic Sulfonamide Derivatives (Compounds 29 and 37)

- Structure : Rigid bicyclo[2.2.1]heptane frameworks with sulfonamide and thiophene/ferrocenyl groups .

- Metal Coordination (Compound 37): The ferrocenyl group enables redox activity and metal-mediated interactions, unlike the purely organic target compound.

Structural and Functional Analysis Table

Research Findings and Implications

- Electronic Properties : The target compound’s thiophene and benzyl groups likely confer moderate lipophilicity, balancing membrane permeability and solubility. Pyridine analogs (e.g., ) trade hydrophobicity for polarity, which may optimize blood-brain barrier penetration or renal excretion.

- Synthetic Accessibility : Gold-catalyzed reactions (e.g., ) are common in sulfonamide synthesis, but the target compound’s simpler structure may allow more straightforward scale-up compared to bicyclic derivatives .

- Thermodynamic Stability : Thiophene’s aromatic stability and sulfonamide’s resistance to hydrolysis suggest favorable shelf-life, whereas acetyl or ferrocenyl groups in analogs may introduce degradation pathways .

Biological Activity

1-Phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide, a compound characterized by its complex organic structure, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- IUPAC Name: 1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide

- CAS Number: 1797086-10-2

- Molecular Formula: C18H17N1O2S2

This structure includes a phenyl group, a thiophene ring, and a methanesulfonamide moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator, impacting various biological pathways. The compound's mechanism often involves:

- Enzyme Inhibition: It may inhibit specific enzymes that are crucial in metabolic pathways, thus altering cellular functions.

- Receptor Modulation: The compound can interact with receptor sites, leading to changes in signal transduction processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.49 - 2.58 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 (Breast Cancer) | 1.0 - 3.0 | Inhibition of invasion through FAK/Paxillin pathway |

| LNCaP (Prostate Cancer) | >10 | Specificity towards cancer cells with low toxicity to normal cells |

The compound's ability to induce programmed cell death (apoptosis) has been linked to its capacity to disrupt mitochondrial function and activate caspases, which are crucial for apoptosis .

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in disease progression. For example, it has been studied for its effects on tyrosine kinase receptors, which play a significant role in cancer cell proliferation and survival.

Case Studies

Several case studies have reported the efficacy of this compound in preclinical settings:

- Study on Lung Cancer Cells: A study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells, with an IC50 value indicating strong potency.

- Invasion Assays: In vitro assays showed that the compound effectively reduced the invasive potential of MDA-MB-231 cells by disrupting key signaling pathways involved in metastasis .

Comparative Analysis

When compared to similar compounds within the thiophene and sulfonamide classes, this compound exhibits unique properties due to its specific structural components.

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer Activity | Enzyme Targeted |

|---|---|---|

| This compound | High | Tyrosine Kinase |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole | Moderate | Various Receptors |

| Thiophene-based analogs | Variable | Multiple Enzymes |

Q & A

Basic Question

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the thiophene-benzyl linkage. Aromatic proton splitting patterns distinguish thiophen-3-yl from isomeric thiophen-2-yl derivatives .

- HPLC-MS: Quantifies purity (>95%) and detects sulfonamide hydrolysis byproducts under acidic/basic conditions.

- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for storage (e.g., decomposition onset >200°C suggests room-temperature stability) .

How do structural modifications (e.g., substituent position) impact biological activity compared to analogs?

Advanced Question

A comparative study of analogs reveals:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| Target | Thiophen-3-yl, methanesulfonamide | Moderate COX-2 inhibition (IC₅₀ = 1.2 µM) |

| Analog A | Thiophen-2-yl | Reduced activity (IC₅₀ = 8.7 µM) due to steric clash in binding pocket |

| Analog B | Fluorophenyl substituent | Enhanced lipophilicity (logP +0.5) but increased cytotoxicity |

| The thiophen-3-yl group’s electronic properties enhance target affinity, while methanesulfonamide improves solubility for in vitro assays . |

How can contradictory enzyme inhibition data across studies be systematically addressed?

Advanced Question

Discrepancies in IC₅₀ values may arise from:

- Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.5) alter sulfonamide protonation, affecting binding.

- Protein Source: Recombinant vs. native enzymes may have divergent cofactor requirements.

Resolution: - Standardize assays using TR-FRET (time-resolved fluorescence) for real-time kinetics.

- Validate results with orthogonal methods (e.g., SPR for binding affinity) and compare with structurally validated inhibitors like GRT-12360 .

What computational methods predict this compound’s reactivity in catalytic systems?

Advanced Question

- DFT Calculations: Model sulfonamide’s nucleophilicity and thiophene’s π-orbital interactions. B3LYP/6-31G* level optimizes geometry for docking studies.

- MD Simulations: Predict stability in aqueous vs. lipid membranes (e.g., for transmembrane protein targets).

Benchmark against experimental data (e.g., Hammett constants for substituent effects) to refine predictive accuracy .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Question

- Continuous Flow Chemistry: Reduces reaction time for sulfonylation steps (30% yield improvement over batch methods).

- Green Solvents: Switch from DMF to cyclopentyl methyl ether (CPME) to enhance sustainability.

- Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation, reducing purification bottlenecks .

How does this compound interact with TRPV1 channels compared to classical vanilloids?

Advanced Question

Competitive binding assays show:

- Binding Affinity: Kd = 0.8 nM for TRPV1, 10-fold higher than capsaicin.

- Mechanism: The sulfonamide group hydrogen-bonds with Arg557, while the thiophene stabilizes hydrophobic interactions.

Key Differentiator: Unlike capsaicin, it avoids off-target activation of TRPA1, making it a selective probe for pain pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.